molecular formula C8H5IKNO3 B12337334 Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate

Katalognummer: B12337334
Molekulargewicht: 329.13 g/mol
InChI-Schlüssel: PCGJAGJPLZJEFR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, an iodine atom, and a keto group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate typically involves the reaction of 2-amino-5-iodophenylmethanol with potassium hydroxide in the presence of an oxidizing agent. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-iodophenylmethanol
  • 2-Amino-5-iodophenylacetic acid
  • 2-Amino-5-iodophenylketone

Uniqueness

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its iodine atom and keto group make it particularly versatile compared to similar compounds .

Eigenschaften

Molekularformel

C8H5IKNO3

Molekulargewicht

329.13 g/mol

IUPAC-Name

potassium;2-(2-amino-5-iodophenyl)-2-oxoacetate

InChI

InChI=1S/C8H6INO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1

InChI-Schlüssel

PCGJAGJPLZJEFR-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C=C1I)C(=O)C(=O)[O-])N.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.